N-[2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Overview
Description
N’-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an iodinated phenoxy group and a dimethylated ethanediamine moiety. The presence of iodine in the structure often imparts unique chemical properties, making it a compound of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Ether Formation: The phenoxy group is then linked to an ethoxyethyl chain through an etherification reaction, often using a base like potassium carbonate (K2CO3) and a suitable solvent such as dimethylformamide (DMF).
Amine Alkylation: The final step involves the alkylation of N,N-dimethyl-1,2-ethanediamine with the iodinated phenoxyethyl ether, typically using a strong base like sodium hydride (NaH) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques like recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom in the phenoxy ring can be substituted with other nucleophiles like thiols or amines under suitable conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Nucleophiles like thiols, amines, often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups into the phenoxy ring.
Scientific Research Applications
N’-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- N’-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride
- N’-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride
Uniqueness
The presence of the iodine atom in N’-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets, distinguishing it from its chloro and bromo analogs.
Properties
IUPAC Name |
N-[2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25IN2O2.ClH/c1-13-4-5-15(14(16)12-13)20-11-10-19-9-7-17-6-8-18(2)3;/h4-5,12,17H,6-11H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWLHYUBHFFITH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCNCCN(C)C)I.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClIN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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